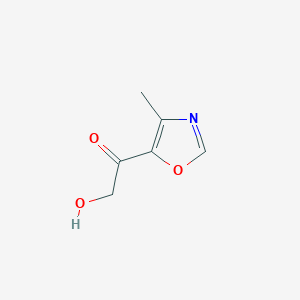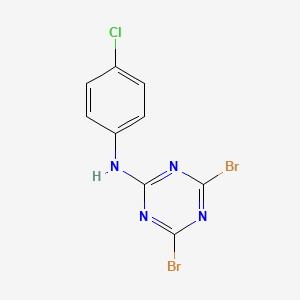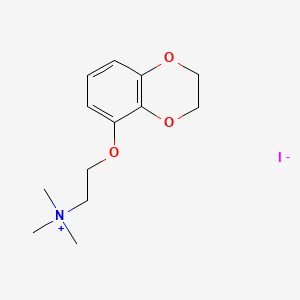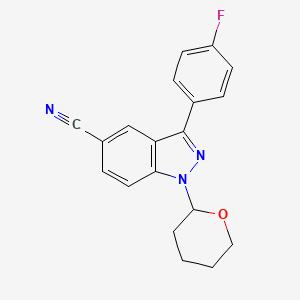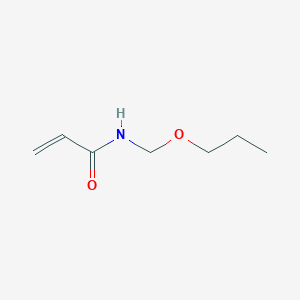
2-Propenamide,N-(propoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Propenamide,N-(propoxymethyl)- involves the reaction of propoxymethylamine with acryloyl chloride under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
2-Propenamide,N-(propoxymethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles.
Polymerization: It can also undergo polymerization reactions to form polymers with different properties.
Applications De Recherche Scientifique
2-Propenamide,N-(propoxymethyl)- has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. These polymers have applications in coatings, adhesives, and sealants.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenamide,N-(propoxymethyl)- involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in various biochemical pathways, affecting cellular processes .
Comparaison Avec Des Composés Similaires
2-Propenamide,N-(propoxymethyl)- can be compared with other similar compounds such as:
Acrylamide: Both compounds have similar structures, but acrylamide lacks the propoxymethyl group. Acrylamide is widely used in polymer synthesis and as a laboratory reagent.
Methacrylamide: This compound has a similar structure but contains a methyl group instead of a propoxymethyl group. Methacrylamide is used in the production of polymers and resins.
N-(2-Hydroxyethyl)acrylamide: This compound has a hydroxyethyl group instead of a propoxymethyl group.
2-Propenamide,N-(propoxymethyl)- is unique due to its specific functional group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
N-(propoxymethyl)prop-2-enamide |
InChI |
InChI=1S/C7H13NO2/c1-3-5-10-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) |
Clé InChI |
XTMDYDPHCFUVKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOCNC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



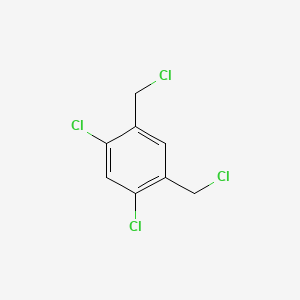

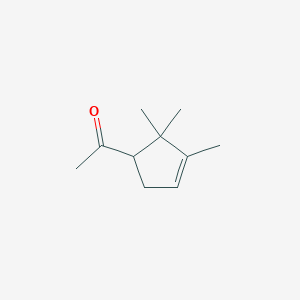
![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)


